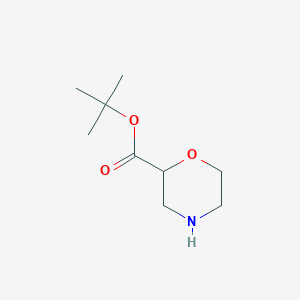

Tert-butyl morpholine-2-carboxylate

Descripción

Significance of Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds represent the largest and most diverse family of organic molecules. merckmillipore.com Their prevalence in nature is underscored by their presence in essential biomolecules like the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, amino acids, and vitamins. nih.gov This natural abundance has inspired chemists to utilize heterocyclic scaffolds in the design and synthesis of new compounds with a wide array of applications.

The introduction of a heteroatom, such as nitrogen or oxygen, into a carbon ring imparts unique physicochemical properties, including polarity, lipophilicity, and the capacity for specific intermolecular interactions. nih.gov These characteristics are crucial in fields like medicinal chemistry, where the interaction of a molecule with a biological target is paramount. Consequently, a significant percentage of FDA-approved small-molecule drugs feature a heterocyclic core. msesupplies.com The versatility of these building blocks also extends to agrochemicals, corrosion inhibitors, and materials science. msesupplies.com

The Morpholine (B109124) Ring System as a Privileged Scaffold in Medicinal Chemistry

Among the vast landscape of heterocyclic structures, the morpholine ring, a six-membered ring containing both an oxygen and a nitrogen atom, holds a special status. jchemrev.com It is often referred to as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a multitude of approved and experimental drugs, where it contributes to favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se

The morpholine moiety is a versatile and readily accessible synthetic building block. nih.govsci-hub.se Its presence in a molecule can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like properties. nih.govresearchgate.net The morpholine ring is not merely a passive component; it can be an integral part of the pharmacophore, the specific portion of a molecule that engages with a biological target. jchemrev.comnih.gov Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions makes it a valuable component in designing molecules with specific biological activities. researchgate.net Numerous drugs containing the morpholine subunit are commercially available, including the antidepressant Reboxetine and the antiemetic Aprepitant. nih.gov

Overview of Carboxylic Acid Esters of Morpholine: Focus on Tert-butyl Morpholine-2-carboxylate

Carboxylic acid esters of morpholine are a class of compounds that combine the advantageous features of the morpholine ring with the synthetic versatility of an ester group. The ester functionality provides a handle for further chemical modifications, allowing for the construction of more complex molecules.

A particularly noteworthy example within this class is This compound . This compound features a tert-butyl ester at the 2-position of the morpholine ring. The tert-butyl group is a widely used protecting group in organic synthesis, valued for its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. thieme.de This property makes this compound a valuable intermediate in multi-step synthetic sequences.

The strategic placement of the carboxylate group at the 2-position introduces a chiral center, opening the door to the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development. The combination of the privileged morpholine scaffold, the versatile ester functionality, and the strategic placement of the tert-butyl protecting group makes this compound a key building block in the synthesis of a diverse range of chemical entities with potential applications in medicinal chemistry and other areas of chemical research.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Features |

| This compound | C9H17NO3 | 61737805 | Core structure with a tert-butyl ester protecting group. uni.lu |

| (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | 135065-76-8 | Chiral building block with a hydroxymethyl group for further functionalization. nih.gov |

| (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | 919286-58-1 | Reactive intermediate for introducing the morpholine moiety via nucleophilic substitution. nih.gov |

| Tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate | C11H21NO4 | 134690833 | Derivative with a methoxymethyl substituent. uni.lu |

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives is a topic of significant interest in organic chemistry, with various methods developed to access these valuable building blocks. The chemical properties of these compounds are largely dictated by the interplay of the morpholine ring, the tert-butyl ester, and any additional functional groups.

Synthetic Routes to this compound

The construction of the morpholine ring itself can be achieved through several strategies. A common approach involves the cyclization of a 1,2-amino alcohol. chemrxiv.orgorganic-chemistry.org For instance, the reaction of a suitable amino alcohol with a reagent that can provide the remaining two carbons of the ring, followed by cyclization, is a widely employed method.

The introduction of the tert-butyl ester at the 2-position can be accomplished through various esterification techniques. One common method is the reaction of the corresponding carboxylic acid with a tert-butylating agent, such as di-tert-butyl dicarbonate (B1257347) or by using tert-butanol (B103910) in the presence of a strong acid. thieme.de More recent methods have explored the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) for a more efficient tert-butylation of amino acids. thieme.de

Chemical Properties and Reactivity

The reactivity of this compound is characterized by the functional groups present in the molecule. The tert-butyl ester is stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid, to reveal the carboxylic acid. thieme.de This orthogonality makes it a valuable protecting group in complex syntheses.

The reaction of morpholine with t-butyl acetoacetate (B1235776) has been studied as an example of kinetic versus thermodynamic control, where the enaminoester is formed under kinetic control and the ketoamide is the thermodynamic product. researchgate.netsandiego.edu

Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and peptide science.

Role as a Chiral Building Block

The presence of a stereocenter at the 2-position of the morpholine ring allows this compound to be used as a chiral building block. This is of critical importance in the synthesis of enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. By starting with an enantiomerically pure form of this compound, chemists can introduce the morpholine scaffold into a target molecule with a defined stereochemistry. This is crucial for ensuring the desired therapeutic effect and minimizing potential side effects. The use of morpholine derivatives as chiral auxiliaries in asymmetric synthesis has also been reported. nih.gov

Utility in the Synthesis of Substituted Morpholines

This compound serves as an excellent starting material for the synthesis of a wide variety of substituted morpholines. The tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. The nitrogen atom of the morpholine ring can be functionalized through various reactions. Furthermore, the synthesis of polysubstituted morpholines can be achieved through ring-opening reactions of other heterocyclic precursors followed by cyclization. nih.govacs.org This modular approach allows for the rapid generation of libraries of morpholine-containing compounds for screening in drug discovery programs.

Application as a Constrained Amino Acid Analog in Peptide Synthesis

In the field of peptide science, there is considerable interest in developing conformationally constrained peptide analogs to improve their stability, selectivity, and oral bioavailability. This compound can be utilized as a constrained amino acid analog. By incorporating the rigid morpholine ring into a peptide backbone, the conformational flexibility of the peptide is reduced. This can lock the peptide into a specific bioactive conformation, leading to enhanced binding to its target receptor. The synthesis of such peptidomimetics often involves the use of unnatural amino acids to create cyclic structures or other constrained topologies. researchgate.netnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-10-4-5-12-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVMBFFZUTYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248936-60-8 | |

| Record name | tert-butyl morpholine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Structural Elucidation in Morpholine 2 Carboxylate Research

Configurational Assignment in Chiral Morpholine-2-carboxylates

By utilizing enantiopure precursors, the stereochemistry of the final product is directly inherited and can therefore be assigned with high confidence. For instance, the synthesis of a specific enantiomer of a morpholine (B109124) derivative can be achieved by starting from optically pure building blocks like (S)-serine. In one such process, the reduction of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid with a borane (B79455) reagent yields the corresponding hydroxymethyl-functionalized morpholine without causing racemization (the loss of stereochemical purity) at the chiral center. evitachem.com Similarly, other synthetic routes may employ precursors like (S)-(+)-benzyl glycidyl (B131873) ether, which react to form the morpholine scaffold while retaining a defined stereochemical outcome, such as the (2R,6S) configuration in certain disubstituted morpholines. evitachem.com This reliance on the known configuration of the starting material provides a robust and reliable method for assigning the absolute configuration of the resulting chiral morpholine-2-carboxylate product.

Spectroscopic Techniques for Stereochemical Characterization (e.g., NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the detailed stereochemical analysis of tert-butyl morpholine-2-carboxylate and its derivatives. longdom.org While one-dimensional (1D) NMR spectra provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously determining stereochemistry. longdom.orgresearchgate.net

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. longdom.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds. longdom.org The resulting spectrum shows cross-peaks between correlated protons, allowing researchers to trace the connectivity of the proton network throughout the molecule's carbon skeleton. longdom.orgresearchgate.net This is fundamental in assigning signals to specific protons within the morpholine ring and its substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, even if they are not directly connected by bonds. longdom.orgresearchgate.net NOESY relies on the Nuclear Overhauser Effect, a phenomenon where the magnetization of one nucleus can be transferred to a spatially proximate nucleus. longdom.org By observing NOESY cross-peaks, chemists can deduce the relative stereochemistry and preferred conformation of the molecule, for example, by determining which substituents are on the same side of the morpholine ring (cis) versus on opposite sides (trans). researchgate.net

Together with other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate protons with their directly attached carbons and with carbons further away, respectively, a complete and detailed picture of the molecule's three-dimensional structure can be constructed. researchgate.netmdpi.com

Table 1: Representative NMR Data for a Substituted Morpholine-2-carboxylate Derivative. This table presents example data for a related compound, tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate, to illustrate the type of information obtained from NMR spectroscopy. nih.gov

| Proton/Carbon | Type of Experiment | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| H (Aromatic) | ¹H NMR | 7.74 | d, J = 8.3 |

| H (Aromatic) | ¹H NMR | 7.30 | d, J = 8.1 |

| H (Ring) | ¹H NMR | 5.66 | d, J = 8.7 |

| H (Ring) | ¹H NMR | 4.11 | td, J = 12.3, 3.6 |

| H (Ring) | ¹H NMR | 3.76 | dd, J = 12.0, 3.8 |

| C (Carbonyl) | ¹³C NMR | 170.9 | - |

| C (Aromatic) | ¹³C NMR | 144.2 | - |

| C (Ring) | ¹³C NMR | 79.7 | - |

Conformational Analysis of Morpholine Ring Systems

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts a non-planar conformation to relieve ring strain. Structural studies, including those using NMR spectroscopy and X-ray diffraction, consistently show that the morpholine ring in substituted morpholine-2-carboxylates exists predominantly in a chair conformation . evitachem.comresearchgate.net

In this chair conformation, the substituents attached to the ring carbons can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The N-tert-butoxycarbonyl group (N-Boc) and the carboxylate group at the C2 position are bulky substituents. To minimize steric strain, these large groups will preferentially occupy the more spacious equatorial positions. Dynamic NMR (DNMR) studies on morpholine derivatives can also be performed to measure the energy barrier associated with the "ring inversion" process, where one chair conformation flips into another. researchgate.net This analysis provides insight into the conformational flexibility and stability of the ring system.

Chiral Synthesis and Resolution Techniques for Enantiomerically Pure Morpholine-2-carboxylate Derivatives

Obtaining enantiomerically pure samples of this compound is crucial for many applications. This can be achieved through two primary strategies: direct chiral synthesis or the resolution of a racemic mixture.

Chiral Synthesis: This approach, also known as asymmetric synthesis, aims to create a single, desired enantiomer from the outset. As discussed previously (Section 3.1), a common and effective method is the use of the "chiral pool," where the synthesis begins with an inexpensive, commercially available, and enantiomerically pure starting material. evitachem.com For example, starting a synthetic sequence with an enantiopure amino acid like (S)-serine ensures that the resulting morpholine-2-carboxylate product, such as (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, is also enantiomerically pure. evitachem.com This strategy is efficient as it avoids the need for a separate resolution step later in the synthesis and guarantees the absolute configuration of the final product. nih.gov

Resolution Techniques: When a chiral synthesis is not feasible, the compound may be prepared as a racemic mixture (an equal mixture of both R and S enantiomers). This mixture must then be separated into its constituent enantiomers through a process called chiral resolution. acs.org

A classic and widely used method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. acs.org The process involves the following steps:

Salt Formation: The racemic mixture of the morpholine-2-carboxylate derivative is treated with an enantiomerically pure resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral amine. acs.org This acid-base reaction forms a mixture of two diastereomeric salts.

Separation: Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. This difference allows for their separation by methods such as fractional crystallization. acs.org As the solvent is cooled or evaporated, the less soluble diastereomeric salt will crystallize out of the solution first.

Liberation: The separated diastereomeric salt is then treated with an acid or base to break the salt bond, liberating the enantiomerically pure morpholine-2-carboxylate derivative and recovering the resolving agent. acs.org

This technique provides a practical pathway to obtaining optically pure materials from a racemic preparation. acs.orgrsc.org

Chemical Reactivity and Functionalization of Tert Butyl Morpholine 2 Carboxylate and Analogues

Reactivity of the Ester Moiety in Morpholine-2-carboxylate Structures

The tert-butyl ester group at the C-2 position of the morpholine (B109124) ring is a key functional handle that can undergo several important transformations. Its reactivity is central to elaborating the structure of the morpholine core.

One of the primary reactions of the ester moiety is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under acidic conditions, for instance, using hydrochloric acid (HCl) in a suitable solvent. acs.org The resulting carboxylic acid is a versatile intermediate for further functionalization.

A significant application of this carboxylic acid intermediate is in decarboxylative coupling reactions. For example, a two-step route involving ester hydrolysis followed by a visible light-promoted decarboxylative Giese-type reaction can be used to introduce substituents at the C-2 position. nih.govacs.org This process effectively converts the C-2 carboxylate into a radical source, enabling the formation of a new carbon-carbon bond at this position. nih.govacs.org While not directly on morpholines, related methodologies show that carboxylic acid derivatives can be converted to N-hydroxyphthalimide (NHP) esters, which then undergo nickel-catalyzed, reduction-driven decarboxylative coupling with aryl iodides without the need for a photocatalyst or light. acs.org

Transesterification is another potential reaction of the ester group, where the tert-butyl group is exchanged for another alkyl or functional group by reacting the ester with an alcohol, often under acidic or basic catalysis. acs.orgorgsyn.org For instance, the transesterification of tert-butyl 2-methyl-3-oxopropanoate (B1259668) with propargyl alcohol can be achieved by heating in toluene. acs.org

The following table summarizes key reactions involving the ester moiety.

| Reaction | Reagents and Conditions | Product | Reference |

| Ester Hydrolysis | 1 M HCl, EtOAc extraction | Morpholine-2-carboxylic acid | nih.govacs.org |

| Decarboxylative Alkylation | 1) Ester hydrolysis; 2) Fukuzumi catalyst, visible light, air | C-2 alkylated morpholine | nih.gov |

| Transesterification | Propargyl alcohol, toluene, reflux | Propargyl morpholine-2-carboxylate | acs.org |

Transformations Involving the Morpholine Nitrogen

The nitrogen atom at the N-4 position of the morpholine ring is a crucial site for modification. In many synthetic sequences, this nitrogen is protected to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). evitachem.com This protecting group is stable under a variety of reaction conditions, including those that are basic or nucleophilic. nih.gov The presence of the electron-withdrawing Boc group deactivates the lone pair of electrons on the nitrogen, preventing reactions like branching in polymerization processes. nih.gov

Deprotection of the Boc group is efficiently accomplished under acidic conditions. Reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like 1,4-dioxane (B91453) are commonly used to remove the Boc group, liberating the secondary amine. evitachem.comchemicalbook.com This deprotection step is often performed in the later stages of a synthetic route to allow for N-functionalization, such as N-alkylation or N-arylation. evitachem.com The synthesis of (S)-2-phenylmorpholine, for example, is achieved by deprotecting (S)-tert-butyl 2-phenylmorpholine-4-carboxylate with 4N HCl in dioxane. chemicalbook.com

The reactivity of the morpholine nitrogen is influenced by its pKa value, which is reduced compared to simpler amines, a property that contributes to the advantageous metabolic and solubility profiles of morpholine-containing drugs. nih.govacs.org

| Transformation | Reagents and Conditions | Purpose | Reference |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protection of the morpholine nitrogen | evitachem.com |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in dioxane | Liberation of the secondary amine for further functionalization | evitachem.comchemicalbook.com |

Functionalization at Ring Positions (e.g., C-2, C-3, C-4, C-5, C-6)

The ability to introduce substituents at various positions on the morpholine ring is critical for creating structural diversity and modulating the properties of the final compounds.

C-2 Position: As discussed in section 4.1, the C-2 position is readily functionalized via the carboxylate group. nih.govacs.org Additionally, analogues of tert-butyl morpholine-2-carboxylate with substituents already incorporated at C-2 or on a side chain at C-2 are available. Examples include tert-butyl 2-(bromomethyl)morpholine-4-carboxylate nih.gov, tert-butyl 2-(chloromethyl)morpholine-4-carboxylate epa.gov, and tert-butyl 2-(methoxymethyl)morpholine-2-carboxylate. uni.lu These halogenated derivatives serve as electrophiles for introducing a wide range of nucleophiles.

C-3 Position: Synthetic methodologies have been developed to introduce substituents at the C-3 position. Diastereoselective syntheses can yield 3-substituted morpholine hemiaminals, which can be further elaborated. The stereochemical outcome is often governed by the minimization of steric strain (pseudo A¹,³ strain) between the C-3 substituent and the N-4 protecting group (e.g., N-tosyl). nih.govacs.org

C-4 Position: This is the nitrogen atom, and its functionalization is covered in section 4.2.

C-5 and C-6 Positions: Functionalization at the C-5 and C-6 positions is typically achieved through synthetic strategies that build the morpholine ring from appropriately substituted precursors. For instance, the synthesis of (2R,6S)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate demonstrates the possibility of achieving substitution at both C-2 and C-6 positions. evitachem.com Such syntheses often rely on orthogonal protecting group strategies to selectively manipulate different functional groups within the molecule. evitachem.com Lewis acid-catalyzed halo-etherification of alkenes with amino alcohols is another powerful method for constructing morpholine rings with various substitution patterns. nih.gov

Regioselective and Chemoselective Modifications

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex, polysubstituted morpholines.

Regioselectivity refers to the control of reactivity at one specific position over other possible positions. In the context of morpholine synthesis, Lewis acid-catalyzed intramolecular halo-etherification of homoallylic amines can produce morpholines with excellent regioselectivity. nih.gov For example, the reaction of certain α-olefins with N-protected amino alcohols in the presence of N-iodosuccinimide (NIS) can yield morpholine products with high regioselectivity, particularly when the olefin possesses some steric bulk. nih.gov

Chemoselectivity , the selective reaction of one functional group in the presence of others, is often managed through the use of protecting groups. The differential reactivity of the N-Boc group (acid-labile) and other protecting groups like benzyl (B1604629) ethers (cleaved by hydrogenolysis) allows for the sequential modification of different parts of the molecule. evitachem.com This orthogonal protection strategy is critical when multiple reactive sites are present, such as in the synthesis of (2R,6S)-tert-butyl 2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate, where the Boc group on the nitrogen and the benzyl group on the C-2 side-chain oxygen can be removed under different conditions. evitachem.com

Diastereoselectivity , a subset of regioselectivity concerning stereochemistry, is also a key consideration. In the synthesis of substituted morpholines, the observed diastereoselectivity can be a consequence of conformational preferences that avoid steric clashes and are influenced by electronic factors like the anomeric effect. nih.govacs.org

The following table highlights examples of regioselective and chemoselective transformations.

| Selectivity Type | Methodology | Key Features | Reference |

| Regioselectivity | Lewis acid-catalyzed halo-etherification of alkenes | Employs In(OTf)₃ or Mg(OTf)₂ with NBS or NIS to construct the morpholine ring with high control of substituent placement. | nih.gov |

| Chemoselectivity | Orthogonal protecting groups (e.g., Boc vs. Benzyl) | Allows for selective deprotection and functionalization of the nitrogen (acid) or a hydroxyl group (hydrogenolysis). | evitachem.com |

| Diastereoselectivity | Base-catalyzed cascade reaction | Avoidance of pseudo A¹,³ strain and anomeric effects directs the stereochemical outcome of the cyclization. | nih.govacs.org |

Applications of Tert Butyl Morpholine 2 Carboxylate As a Synthetic Intermediate

Utilization as a Chiral Building Block in Organic Synthesis

Tert-butyl morpholine-2-carboxylate is widely recognized for its role as a chiral building block in the asymmetric synthesis of complex molecules. researchgate.net The inherent chirality of the morpholine (B109124) ring, when appropriately substituted, allows for the stereoselective construction of new chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during various reaction conditions and can be readily removed when needed, adding to its synthetic utility. evitachem.com

Chiral morpholines are considered important scaffolds in organic synthesis and are recognized as pharmacophores in medicinal chemistry. rsc.org The synthesis of enantiomerically pure morpholines is a key step in the development of new therapeutic agents. For instance, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can be reduced with borane (B79455) to yield the corresponding hydroxymethyl-functionalized morpholine precursor without racemization, demonstrating the preservation of stereochemistry. evitachem.com

The versatility of this compound as a chiral building block is further highlighted by its use in the synthesis of various substituted morpholines. For example, organocatalytic enantioselective chlorocycloetherification of alkenol substrates has been employed to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org

Precursor in the Construction of Complex Polycyclic Scaffolds

The morpholine scaffold present in this compound serves as a foundational element for the construction of more intricate polycyclic systems. The ability to functionalize the morpholine ring at various positions allows for the elaboration into complex architectures.

One notable application is in the synthesis of bridged, saturated heterocycles such as 2-azabicyclo[2.1.1]hexanes (2-aza-BCHs). These structures are of significant interest in medicinal chemistry as they can act as isosteric replacements for phenyl rings, potentially leading to compounds with improved drug-like properties. rsc.org The synthesis can involve intramolecular reactions of appropriately substituted morpholine derivatives to form the bicyclic core.

Furthermore, the morpholine ring can be incorporated into larger macrocyclic structures. The reactivity of the nitrogen and the potential for functionalization on the carbon framework provide the necessary handles for cyclization reactions, leading to the formation of complex polycyclic compounds with potential applications in materials science and supramolecular chemistry.

Applications in Peptidomimetic Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. The morpholine scaffold is a valuable component in the design of peptidomimetics due to its ability to introduce conformational constraints and present functional groups in a defined spatial orientation. researchgate.net

This compound and its derivatives can be used to replace amino acid residues in a peptide sequence. For instance, the morpholine ring can serve as a rigid scaffold to mimic the turn or loop regions of a peptide, which are often crucial for biological activity. The substituents on the morpholine ring can be designed to mimic the side chains of natural amino acids.

Medicinal Chemistry Applications of the Morpholine 2 Carboxylate Scaffold

The Morpholine (B109124) Scaffold: A Gateway to Improved Pharmacokinetics and Bioactivity

The morpholine moiety is a six-membered heterocycle containing both a nitrogen and an oxygen atom. researchgate.net Its presence in a drug molecule can confer a range of advantageous physicochemical and metabolic properties. sci-hub.senih.gov The morpholine ring is known to improve aqueous solubility, a key factor for oral bioavailability, and can enhance metabolic stability, leading to a longer duration of action in the body. researchgate.netsci-hub.se For instance, the addition of a morpholine group to the anticancer drug Gefitinib was shown to prolong its plasma half-life significantly. sci-hub.se

Beyond its pharmacokinetic benefits, the morpholine scaffold is often an integral part of the pharmacophore, the specific region of a molecule that interacts with a biological target. researchgate.netnih.gov It can participate in crucial hydrogen bonding and hydrophobic interactions within the active site of enzymes or the binding pockets of receptors, thereby increasing potency and selectivity. researchgate.netresearchgate.net The versatility of the morpholine ring allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies, making it a valuable tool in drug discovery. sci-hub.senih.gov

Biological Targets and Activities of Morpholine-2-carboxylate Derivatives

The strategic incorporation of the morpholine-2-carboxylate scaffold has led to the discovery of potent inhibitors for a variety of important biological targets.

Direct Renin Inhibitors (DRIs)

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and renin is the rate-limiting enzyme in this cascade. ebi.ac.uknih.gov Direct renin inhibitors (DRIs) are therefore an attractive therapeutic strategy for hypertension. ebi.ac.uknih.gov However, many early DRIs suffered from poor oral bioavailability due to their large, peptide-like structures. ebi.ac.uknih.gov

Recent research has introduced a novel class of nonpeptidomimetic DRIs built upon a 2-carbamoyl morpholine scaffold. ebi.ac.uknih.gov These compounds, with a molecular weight of less than 500, exhibit potent renin inhibition. ebi.ac.uk The morpholine ring plays a key role in their binding to renin, with the oxygen atom of the morpholine and the carbonyl group at the 2-position forming hydrogen bonds with the backbone of the enzyme's flap region. nih.gov A representative compound from this class, compound 26 , demonstrated significant antihypertensive effects in preclinical models. ebi.ac.uknih.gov

| Compound | rh-renin IC50 (nM) |

|---|---|

| Compound 2 | 0.7 |

| (2R)-morpholine 9 | 583 |

P2Y12 Receptor Antagonists

The P2Y12 receptor is a crucial mediator of platelet activation and a key target for antiplatelet drugs used to prevent heart attacks and strokes. elsevierpure.commdpi.com While existing P2Y12 inhibitors are effective, there is a need for new agents with improved safety profiles. elsevierpure.commdpi.com

Screening of compound libraries has identified a novel P2Y12 receptor antagonist featuring a morpholine moiety. elsevierpure.commdpi.com This compound, referred to as Compound E, acts as a reversible, allosteric antagonist of the P2Y12 receptor, a mechanism distinct from some other antiplatelet agents. elsevierpure.comnih.gov This discovery provides a new scaffold for the development of the next generation of P2Y12 inhibitors with potentially fewer side effects. elsevierpure.commdpi.com

Aspartyl Protease Inhibitors (e.g., SAP2, HIV, BACE1)

Aspartyl proteases are a class of enzymes that play critical roles in various diseases, including fungal infections (Secreted Aspartyl Protease 2 - SAP2), HIV/AIDS (HIV protease), and Alzheimer's disease (Beta-secretase 1 - BACE1). The morpholine scaffold has been successfully employed to design potent inhibitors of these enzymes.

In the context of HIV, the emergence of drug-resistant viral strains necessitates the development of new protease inhibitors (PIs). nih.govnih.gov A novel series of PIs incorporating a morpholine derivative as the P2 ligand has shown enhanced activity against drug-resistant HIV variants. nih.govnih.gov The flexibility of the morpholine moiety is thought to allow these inhibitors to adapt to the altered shape of the protease's active site in resistant strains. nih.gov Compounds 23a and 27a from this series displayed significantly greater potency than the established drug Darunavir (DRV). nih.govnih.gov

| Compound | Enzyme Ki (nM) | Antiviral IC50 (nM) |

|---|---|---|

| 23a | 0.092 | 0.41 |

| 27a | 0.21 | 0.95 |

RGD Integrin Ligands

Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix and are involved in processes like angiogenesis (the formation of new blood vessels) and tumor metastasis. nih.govmdpi.com The RGD (Arginine-Glycine-Aspartic acid) sequence is a key recognition motif for many integrins. mdpi.com

Researchers have developed morpholine-based RGD-cyclopentapeptides as ligands for αvβ3 and αvβ5 integrins, which are overexpressed on cancer cells. researchgate.net The stereochemistry of the morpholine ring was found to be crucial for binding affinity, with the trans-disposed derivative showing significantly higher potency than the cis-analogue. researchgate.net This highlights the importance of precise three-dimensional structure in the design of effective integrin-targeting therapies.

Cholinesterase Inhibitors

Cholinesterase inhibitors are a mainstay in the treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Several of these compounds demonstrated potent, dual inhibition of both enzymes. mdpi.com Kinetic studies revealed that these morpholine-containing compounds act as mixed-type inhibitors of AChE. mdpi.com The structure-activity relationships showed that the length of the linker between the quinoline (B57606) core and the morpholine ring significantly influenced inhibitory activity. mdpi.com

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 |

| Galantamine (Reference) | - | - |

General Biological Activities

The morpholine ring is a privileged structure in drug discovery, known for conferring favorable physicochemical, metabolic, and pharmacokinetic properties to molecules. nih.gov Derivatives of the morpholine-2-carboxylate scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. researchgate.netbohrium.com These activities include:

Anticancer: Morpholine derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.gov They have shown cytotoxic activities against various cancer cell lines, including lung, breast, and neuroblastoma lines. nih.govresearchgate.net Some derivatives function by inhibiting key enzymes in cancer progression like PI3K and mTOR. researchgate.netresearchgate.net For instance, certain morpholine-substituted quinazolines have displayed potent cytotoxic effects, with IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma). nih.gov

Anti-inflammatory: The scaffold is a component of molecules designed to combat inflammation. nih.govmdpi.com For example, certain derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. nih.gov

Antiviral: The morpholine nucleus is a key pharmacophore in various ligands being explored as antiviral drugs. nih.govnih.gov

Antihyperlipidemic: Studies have shown that some morpholine derivatives can reduce total cholesterol, low-density lipoprotein, and triglycerides, indicating their potential in managing hyperlipidemia. researchgate.net

Antimicrobial: The morpholine structure is integral to several antimicrobial agents. nih.gove3s-conferences.org This includes activity against bacteria and fungi. taylorandfrancis.comresearchgate.net For example, the FDA-approved antibiotic Linezolid contains a morpholine ring. taylorandfrancis.comresearchgate.net

Other Activities: The versatility of the morpholine scaffold extends to other therapeutic areas, including analgesic, antipyretic, and antioxidant activities. researchgate.net It is also found in drugs targeting the central nervous system (CNS) for conditions like depression and pain. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Morpholine-2-carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the morpholine-2-carboxylate scaffold. These studies reveal how chemical modifications to the molecule influence its biological activity. nih.gove3s-conferences.org

For anticancer activity, SAR studies on morpholine-containing compounds have yielded several key insights:

Substitution on the Morpholine Ring: Introducing alkyl groups at the C-3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org

Aromatic Substituents: For quinazoline (B50416) derivatives bearing a morpholine ring, substitutions on an attached aromatic ring significantly impact cytotoxicity. Electron-withdrawing groups and electron-releasing groups have been analyzed to understand their effect on anticancer potential. nih.gov For example, a trifluoromethoxy group at the meta-position of a benzamide (B126) moiety was found to be important for activity. e3s-conferences.org

Chalcone (B49325) Hybrids: Morpholine attached to a chalcone structure has shown potent activity against HeLa and C6 cancer cell lines. An unsubstituted phenyl ring on the chalcone portion appears to be beneficial. e3s-conferences.org

Kinase Inhibition: The oxygen atom of the morpholine ring is often involved in forming hydrogen bonds with amino acid residues in the active sites of enzymes like PI3K and mTOR, which is a key interaction for inhibitory activity. researchgate.net

A summary of SAR findings for some morpholine derivatives is presented below:

| Compound Series | Key SAR Findings | Target/Activity |

| Quinazoline Derivatives | Trifluoromethoxy at m-position of the amide group and methoxy (B1213986) at 6 & 7 positions of the quinazoline ring are crucial. | Anticancer e3s-conferences.org |

| Indoline & Morpholine Hybrids | Indoline-substituted compounds showed better cytotoxic effects than morpholine-substituted ones. | Anticancer (Osteosarcoma) e3s-conferences.org |

| Chalcone-Morpholine Hybrids | Unsubstituted phenyl ring on the chalcone moiety is favorable for activity. | Anticancer (HeLa, C6 cell lines) e3s-conferences.org |

| 2-Ureidophenyltriazines | Spanned morpholine structures showed good binding affinity with the mTOR active site. | Anticancer (mTOR inhibition) researchgate.nete3s-conferences.org |

Rational Drug Design Approaches for Morpholine-Containing Compounds

Rational drug design strategies are employed to develop potent and selective morpholine-based therapeutic agents. nih.govresearchgate.net These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Drug Design (LBDD)

In the absence of a 3D structure of the biological target, LBDD relies on the knowledge of molecules that are known to bind to it. nih.govyoutube.com This involves creating pharmacophore models and developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For morpholine derivatives, LBDD can be used to identify the key chemical features responsible for their biological activity. By comparing a series of active and inactive molecules, a pharmacophore model can be generated that defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings required for binding to the target. This model then guides the design of new, potentially more potent compounds. nih.gov

Structure-Based Drug Design (SBDD) Utilizing X-ray Co-crystal Structures

When the three-dimensional structure of a target protein is available, often determined through X-ray crystallography, SBDD becomes a powerful tool. nih.govacs.orgnih.gov This approach allows for the design of ligands that can fit precisely into the target's binding site. researchgate.netnih.gov

For morpholine-containing compounds, obtaining co-crystal structures of these ligands bound to their target enzymes (like kinases or proteases) provides invaluable atomic-level information. acs.orgmdpi.com This data reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the morpholine derivative and the protein. acs.org For example, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a feature that can be exploited in the design process. taylorandfrancis.com This detailed understanding of the binding mode enables medicinal chemists to rationally modify the ligand to improve its affinity and selectivity, ultimately leading to more effective and safer drugs. acs.orgnih.gov

In Vitro and In Vivo Efficacy Studies

The therapeutic potential of compounds derived from the tert-butyl morpholine-2-carboxylate scaffold is evaluated through a series of in vitro and in vivo studies. nih.govresearchgate.net

Enzyme Inhibition and Receptor Binding Assays

In vitro assays are fundamental to determining the specific molecular targets of new compounds and quantifying their potency.

Enzyme Inhibition: Many morpholine derivatives exert their effects by inhibiting specific enzymes. nih.gov For instance, morpholine-based compounds have been developed as potent inhibitors of enzymes like PI3K, mTOR, and carbonic anhydrase. researchgate.netnih.gov Enzyme inhibition assays measure the concentration of the compound required to reduce the enzyme's activity by half, known as the IC50 value. For example, a series of morpholine-substituted quinazolines were evaluated for their cytotoxic activities, with some compounds like AK-10 showing IC50 values of 3.15 µM and 3.36 µM against MCF-7 and SHSY-5Y cancer cell lines, respectively. nih.gov Another study on morpholine-derived thiazoles identified a compound with an IC50 of 14.68 µM against bovine carbonic anhydrase-II. nih.gov

Receptor Binding Assays: Morpholine-containing compounds are also designed to interact with specific receptors. nih.gov Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These assays are crucial for developing drugs that target receptors involved in various diseases, including those of the central nervous system. nih.gov For example, morpholine derivatives have been investigated for their ability to modulate cannabinoid receptors, which are of interest for pain management. nih.gov

The table below presents examples of in vitro efficacy data for morpholine derivatives.

| Compound/Series | Target Enzyme/Cell Line | Measured Activity (IC50/Ki) |

| AK-3 (quinazoline deriv.) | A549, MCF-7, SHSY-5Y cells | 10.38 µM, 6.44 µM, 9.54 µM nih.gov |

| AK-10 (quinazoline deriv.) | A549, MCF-7, SHSY-5Y cells | 8.55 µM, 3.15 µM, 3.36 µM nih.gov |

| Compound 2g (thiazole deriv.) | SW480, MCF-7 cells | 5.10 µM, 19.60 µM researchgate.net |

| Compound 24 (thiazole deriv.) | Bovine Carbonic Anhydrase-II | Ki = 9.64 µM nih.gov |

Antihypertensive Efficacy in Animal Models

The morpholine moiety is a component of various compounds investigated for their cardiovascular effects. However, specific research detailing the antihypertensive efficacy of direct derivatives of this compound in animal models is not extensively available in publicly accessible scientific literature.

While direct evidence is limited, the broader class of morpholine-containing compounds has shown promise in the modulation of blood pressure. For instance, a study on a novel morpholine derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol, demonstrated antihypertensive properties in spontaneously hypertensive rats. nih.gov This compound was found to diminish blood pressure through mechanisms that may involve the angiotensin-converting enzyme 2 (ACE2) and nitric oxide-dependent pathways. nih.gov It is important to note that this compound is structurally distinct from a simple derivative of this compound.

Another area of research has focused on 2-carbamoyl morpholine derivatives as direct renin inhibitors, which play a crucial role in the renin-angiotensin system that regulates blood pressure. These compounds have shown significant antihypertensive efficacy in animal models.

The exploration of the morpholine-2-carboxylate scaffold for antihypertensive drug discovery remains an active area of research. The structural features of this scaffold allow for diverse substitutions, which can be optimized to achieve desired potency and pharmacokinetic properties. Future studies on direct derivatives of this compound would be valuable to elucidate their specific contribution to antihypertensive activity.

Table 1: Antihypertensive Efficacy of Selected Morpholine Derivatives in Animal Models

| Compound | Animal Model | Key Findings | Reference |

| 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol | Spontaneously Hypertensive Rats | Diminished blood pressure; potential involvement of ACE2 and nitric oxide pathways. | nih.gov |

Note: Data on direct derivatives of this compound is not currently available in the cited literature.

Central Nervous System (CNS) Permeability Assessment (e.g., PAMPA Assay)

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict the passive diffusion of compounds across the BBB. This assay provides a high-throughput and cost-effective means to screen potential CNS drug candidates in the early stages of drug discovery.

While specific data is lacking for this particular compound, the morpholine scaffold itself is recognized for its potential to be incorporated into CNS-active compounds. Its ability to improve the pharmacokinetic properties of a molecule is a valuable attribute in drug design. e3s-conferences.org

The PAMPA-BBB model is a valuable tool for assessing the potential of a wide range of compounds to enter the CNS. The general principle involves a filter plate coated with a lipid solution that mimics the BBB, separating a donor and an acceptor well. The concentration of the test compound in both wells is measured after an incubation period to determine the permeability rate.

Table 2: CNS Permeability Assessment of Morpholine-Containing Scaffolds

| Assay | General Application | Relevance to Morpholine-2-carboxylate |

| PAMPA-BBB | In vitro prediction of passive blood-brain barrier permeability for drug candidates. | While specific data for this compound derivatives is not available, the assay is suitable for assessing the CNS penetration potential of compounds derived from this scaffold. |

Note: This table reflects the general application of the PAMPA assay, as specific permeability data for this compound derivatives is not available in the cited literature.

Computational Studies and Molecular Modeling of Morpholine 2 Carboxylate Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of a ligand to the active site of a protein, offering insights into the intermolecular interactions that stabilize the complex. For derivatives of morpholine (B109124), molecular docking has been instrumental in elucidating their potential as therapeutic agents.

Studies have shown that the morpholine moiety often plays a critical role in the binding of a molecule to its biological target. For instance, in the development of novel inhibitors for phosphatidylinositol 3-kinases (PI3Ks), a key family of enzymes in cell signaling, the morpholine ring of the inhibitor ZSTK474 was observed to be crucial for its activity. Molecular docking analyses of the p110δ/ZSTK474 crystal structure complex revealed that one of the morpholine rings adopts a chair conformation, positioning its oxygen atom to form a vital hydrogen bond with the backbone amide of Valine 828 in the enzyme's hinge region. nih.gov This specific interaction is a cornerstone of the ligand's binding affinity.

In other research, morpholine-based compounds have been docked against various protein targets to predict their efficacy. For example, a series of morpholine-linked thiazolidinone hybrids were evaluated as potential antibacterial agents. eurjchem.com Molecular docking simulations against Enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in Mycobacterium tuberculosis, predicted strong binding affinities. The most potent compound in this series was predicted to have a binding affinity of -8.6 kcal/mol, with the interactions being primarily driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions. eurjchem.com Similarly, docking studies of N-alkyl substituted morpholine compounds with the Phosphoryl Transferase Center (PTC) of the 50S ribosome subunit of Staphylococcus aureus have been used to rationalize their antibacterial activity. researchgate.net

These examples underscore the power of molecular docking to identify key interactions and guide the rational design of more potent and selective morpholine-based inhibitors for a wide array of biological targets.

| Compound Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Morpholine-linked thiazolidinones | Enoyl-ACP Reductase (InhA) | Predicted binding affinity of -8.6 kcal/mol for the most potent compound. Interactions dominated by van der Waals forces and hydrogen bonds. | eurjchem.com |

| ZSTK474 (dimorpholino-1,3,5-triazine derivative) | PI3Kδ | A morpholine ring oxygen forms a critical hydrogen bond with the backbone amide of Val828 in the hinge region. | nih.gov |

| N-Alkyl substituted morpholinium salts | 50S Ribosome Subunit (PTC) of S. aureus | Interaction maps generated to understand the binding of compounds within the Phosphoryl Transferase Center. | researchgate.net |

| Pyrido[2,3-d] researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidin-5(1H)-ones | Human Lung Cancer (A-549) and Hepatocellular Carcinoma (HepG-2) cell lines | Computational studies supported the biological activity results, with the most active compounds showing strong binding potential. | mdpi.com |

Conformational Analysis through Molecular Modeling Calculations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its physical properties and biological activity. For flexible ring systems like morpholine, understanding the preferred conformations is crucial. Molecular modeling calculations, including quantum mechanics and molecular mechanics methods, are powerful tools for performing conformational analysis.

The morpholine ring typically adopts a chair conformation, which is its lowest energy state. researchgate.netnih.gov However, the substituents on the ring can influence the energetic landscape and the equilibrium between different conformers. For instance, in the case of a related methyl 5-oxomorpholine-2-carboxylate derivative, molecular modeling calculations, in conjunction with NMR data, showed a half-chair conformation for the morpholinone scaffold.

Theoretical conformational analysis of morpholine itself using methods like CNDO and INDO, as well as more advanced Density Functional Theory (DFT) calculations, consistently show that the chair conformer is significantly lower in energy (by approximately 7.5 kcal/mol) than skew-boat conformers. researchgate.net These studies also reveal a preference for the N-H bond to be in an equatorial position in the isolated molecule. researchgate.net The medium can also influence conformational preference; while the equatorial chair conformer is predominant in pure liquid morpholine, the contribution from the axial chair conformer increases in aqueous solutions. researchgate.net

In the context of drug design, the flexible conformation of the morpholine ring is considered a valuable asset. nih.gov It allows the molecule to adapt its shape to fit optimally within a binding site. As seen with the PI3K inhibitor ZSTK474, one morpholine group can exist in a stable chair conformation while the other adopts a twisted half-chair conformation to extend out of the ATP binding site, demonstrating the conformational adaptability of the scaffold. nih.gov This flexibility, governed by a relatively flat potential energy surface for interconversion between certain forms, is a key feature explored through molecular modeling. nih.gov

Prediction of Binding Modes and Interactions

Building upon docking and conformational analysis, computational methods can predict the specific types of interactions that anchor a ligand within its binding site. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and less common interactions like halogen bonds. For morpholine-2-carboxylate systems, the carboxylate group and the morpholine ring's heteroatoms are key features for establishing such interactions.

Theoretical studies on the binding of carboxylate groups to metal ions in proteins, such as zinc, are particularly relevant. nih.gov These studies show that a carboxylate can coordinate with a metal in either a monodentate (one oxygen atom binds) or bidentate (both oxygen atoms bind) fashion. The energy difference between these modes is often small and can be influenced by the surrounding environment, including hydrogen bonds with second-sphere residues. nih.gov This suggests that a morpholine-2-carboxylate ligand could adopt different binding modes depending on the specific architecture of the target's active site.

The morpholine oxygen of ZSTK474 forming a hydrogen bond with the hinge region of PI3K is a prime example of a predicted key interaction being confirmed by crystallography. nih.gov In studies of morpholine-thiazolidinone hybrids, the predicted binding modes highlighted the importance of both hydrogen bonds and general hydrophobic interactions for affinity. eurjchem.com The analysis of thousands of protein-ligand complexes from the Protein Data Bank (PDB) reveals that while physiological compounds often rely heavily on hydrogen bonds, synthetic drugs frequently utilize hydrophobic interactions to achieve target selectivity. nih.gov

The prediction of these binding modes is not only crucial for understanding the basis of a ligand's potency but also for guiding lead optimization. By identifying which interactions are most critical for binding, medicinal chemists can design modifications to enhance these interactions or introduce new ones, thereby improving the affinity and selectivity of the compound.

Chemoinformatic Analysis of Molecular Diversity

Chemoinformatics applies computational methods to analyze and manage large collections of chemical data, helping to explore the vastness of chemical space and assess the diversity of compound libraries. For morpholine-containing scaffolds, chemoinformatic tools are used to characterize their structural properties and compare them to known drugs and natural products.

A key aspect of this analysis is the evaluation of molecular complexity and three-dimensionality, which are often considered desirable properties for drug candidates. One metric used is the fraction of sp³ hybridized carbons (Fsp³), which quantifies the degree of saturation in a molecule. nih.gov Libraries of sp³-rich morpholine peptidomimetics have been synthesized and analyzed to explore novel areas of chemical space. researchgate.netmdpi.com For instance, the Fsp³ values of a library of over 170 morpholine compounds were calculated and compared to a reference set of blockbuster drugs, demonstrating a commitment to generating molecules with greater three-dimensional character. researchgate.net

Principal Component Analysis (PCA) is another powerful chemoinformatic tool used to visualize and compare the property space of different compound collections. By reducing the dimensionality of the data, PCA can plot libraries based on multiple physicochemical descriptors. This was used to analyze the chemical space occupied by a library of 186 morpholine peptidomimetics, providing a graphical representation of their diversity. gyanvihar.org Furthermore, the analysis of Principal Moments of Inertia (PMI) is used to classify molecular shape (e.g., rod-like, disk-like, or sphere-like). Chemoinformatic analysis of a library generated through Diversity-Oriented Synthesis (DOS) showed a significant shift towards more spherical shapes compared to a collection of known drugs, indicating the exploration of novel molecular geometries. nih.gov

These analyses help ensure that newly synthesized libraries are not redundant and possess novel structural features, increasing the probability of identifying hits in biological screens.

| Descriptor | Description | Relevance to Morpholine-2-carboxylate Systems | Reference |

|---|---|---|---|

| Fraction of sp³ Carbons (Fsp³) | The ratio of sp³ hybridized carbon atoms to the total carbon count in a molecule. | Used to measure molecular complexity and three-dimensionality in libraries of morpholine peptidomimetics, aiming for properties similar to successful drugs. | researchgate.net |

| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. | Applied to map and visualize the chemical space occupied by morpholine-derived libraries, assessing their diversity relative to other compound collections. | researchgate.net |

| Principal Moments of Inertia (PMI) | Calculated values that describe the mass distribution of a molecule, used to define its overall shape (rod, disk, or sphere). | Used to demonstrate that newly synthesized morpholine-containing libraries explore more spherical, three-dimensional shapes than typical drug collections. | nih.gov |

Future Directions and Research Opportunities

Development of Novel Stereoselective Synthetic Methodologies

The demand for enantiomerically pure morpholine-2-carboxylate derivatives has spurred the development of innovative and highly selective synthetic methods. Future research in this area is poised to focus on several key strategies:

Asymmetric Hydrogenation: A significant advancement has been the use of bisphosphine-rhodium catalysts with large bite angles for the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. ebi.ac.uk This approach has yielded a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. ebi.ac.uk Further exploration of novel chiral ligands and catalyst systems will likely lead to even more efficient and versatile asymmetric hydrogenation protocols.

Palladium-Catalyzed Carboamination: Palladium-catalyzed carboamination presents a powerful tool for the construction of substituted morpholines. This strategy involves the reaction of enantiopure N-Boc protected amino alcohols with aryl or alkenyl halides, leading to the formation of cis-3,5-disubstituted morpholines as single stereoisomers. ontosight.ai Future work will likely focus on expanding the scope of this reaction to include a wider range of coupling partners and on the development of more active and selective catalyst systems.

Photocatalytic Diastereoselective Annulation: Visible-light-activated photocatalysis has emerged as a green and efficient method for the synthesis of complex molecules. A recently developed photocatalytic, diastereoselective annulation strategy allows for the direct synthesis of morpholines from readily available starting materials. nih.gov This method utilizes a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.gov Continued research in this area will likely focus on expanding the substrate scope and on the development of new photocatalytic systems with enhanced reactivity and selectivity.

Novel Catalyst Development: The discovery of new catalysts is paramount to advancing morpholine synthesis. Researchers are exploring morpholine-based organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins. e3s-conferences.org Additionally, the development of catalysts containing rare-earth elements like lanthanum has shown promise in reducing the harsh operating pressures required for the synthesis of morpholine from diethylene glycol. nih.gov

Exploration of Underexplored Derivatization and Functionalization Strategies

While the core morpholine-2-carboxylate scaffold is well-established, there remains significant untapped potential in exploring novel derivatization and functionalization strategies to access new chemical space and biological activities.

Future research will likely focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the morpholine ring at a late stage of the synthesis would provide rapid access to diverse libraries of analogues. This could involve C-H activation strategies or the use of novel protecting group manipulations.

Scaffold Hopping and Ring Distortion: Exploring synthetic routes that allow for the modification of the morpholine ring itself, such as ring expansion, contraction, or the introduction of additional heteroatoms, could lead to the discovery of novel scaffolds with unique three-dimensional shapes and biological properties.

Click Chemistry and Bioconjugation: The incorporation of "clickable" functional groups, such as alkynes or azides, into the tert-butyl morpholine-2-carboxylate scaffold would enable its facile conjugation to other molecules of interest, including peptides, proteins, and fluorescent probes. This would open up new avenues for the development of targeted drug delivery systems and diagnostic tools.

Expansion of Therapeutic Applications for Morpholine-2-carboxylate Derivatives

The morpholine scaffold is a common feature in a wide range of approved drugs, and derivatives of morpholine-2-carboxylate are showing promise in a variety of therapeutic areas. e3s-conferences.orgnih.govacs.orgnih.govresearchgate.netnih.gov

Direct Renin Inhibitors: A novel class of direct renin inhibitors (DRIs) based on a 2-carbamoyl morpholine scaffold has been discovered. ebi.ac.uk These nonpeptidomimetic compounds exhibit high potency and oral bioavailability, making them promising candidates for the treatment of hypertension and related cardiovascular diseases. ebi.ac.uk

T-type Ca2+ Channel Blockers: Morpholin-2-one-5-carboxamide derivatives have been identified as potent and selective blockers of T-type calcium channels. nih.gov These channels are implicated in a variety of neurological and cardiovascular disorders, suggesting that these morpholine derivatives could have therapeutic potential in these areas.

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve the pharmacokinetic properties of CNS-active compounds, including their ability to cross the blood-brain barrier. acs.orgnih.gov Morpholine derivatives are being investigated for the treatment of a range of CNS disorders, including schizophrenia, depression, and Parkinson's disease. google.com For instance, certain 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as potent dual inhibitors of serotonin (B10506) and noradrenaline reuptake, making them potential candidates for the treatment of depression and other mood disorders. nih.gov

Future research will likely focus on exploring the potential of morpholine-2-carboxylate derivatives in other therapeutic areas, such as oncology, inflammation, and infectious diseases. The ability to readily synthesize diverse libraries of these compounds will be crucial for identifying new lead structures with novel mechanisms of action.

Advanced Computational Methodologies in Drug Design and Optimization

Computational chemistry plays an increasingly important role in modern drug discovery, and its application to the design and optimization of morpholine-2-carboxylate derivatives is a promising area of future research.

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of morpholine derivatives to their biological targets, providing valuable insights for structure-activity relationship (SAR) studies. nih.govmdpi.com For example, docking studies have been used to understand the binding of C-2 substituted morpholine derivatives to BACE-1, an important target in Alzheimer's disease research. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex and to identify key interactions that contribute to binding affinity. mdpi.com

Quantum Mechanics (QM) Calculations: QM calculations can provide a more accurate description of the electronic properties of morpholine derivatives, which can be important for understanding their reactivity and for predicting their metabolic fate.

Machine Learning and Artificial Intelligence (AI): The application of machine learning and AI algorithms to large datasets of morpholine derivatives and their biological activities could accelerate the identification of new lead compounds and help to predict their properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity).

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The combination of combinatorial chemistry and high-throughput screening (HTS) provides a powerful platform for the rapid discovery of new drug leads. nih.govnih.govfishersci.comthermofisher.comthermofisher.com The application of these technologies to libraries of morpholine-2-carboxylate derivatives holds significant promise for future drug discovery efforts.

Combinatorial Library Synthesis: The development of robust and efficient solid-phase or solution-phase methods for the combinatorial synthesis of morpholine-2-carboxylate derivatives will be crucial for generating large and diverse libraries for HTS. researchgate.net This will involve the use of a variety of building blocks and reaction types to create a wide range of structural diversity.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets. nih.govnih.govfishersci.comthermofisher.comthermofisher.com The development of new and innovative HTS assays for targets relevant to a wide range of diseases will be essential for identifying novel activities for morpholine-2-carboxylate derivatives.

Fragment-Based Screening: Fragment-based screening, where smaller, less complex molecules are screened for weak binding to a target, can be a powerful approach for identifying novel starting points for drug discovery. Libraries of morpholine-based fragments could be screened to identify new binding motifs that can then be elaborated into more potent lead compounds.

The integration of these powerful technologies will undoubtedly accelerate the discovery of new and improved drugs based on the versatile this compound scaffold.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of tert-butyl morpholine-2-carboxylate?

Methodological Answer : Synthesis optimization requires attention to:

- Reagent selection : Use of tert-butyl chloroformate or Boc-anhydride for carboxylate protection, as these reagents minimize side reactions .

- Solvent systems : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates, while bases like triethylamine neutralize acidic byproducts .

- Temperature control : Mild conditions (0–25°C) prevent decomposition of the morpholine ring .

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) isolates the product with >95% purity .

Q. Q2. How can structural confirmation of this compound be reliably achieved?

Methodological Answer : Combine analytical techniques:

- NMR : NMR should show characteristic tert-butyl singlet (~1.4 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolve ambiguity in stereochemistry or ring conformation (e.g., chair vs. boat morpholine) using SHELX programs for refinement .

- Mass spectrometry : ESI-MS (m/z [M+H]+ ~258) confirms molecular weight .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

- Steric hindrance : The tert-butyl group impedes nucleophilic attack at the carboxylate carbon, necessitating bulky nucleophiles (e.g., Grignard reagents) for ring-opening reactions .

- Electronic effects : Electron-withdrawing substituents on the morpholine nitrogen (e.g., acyl groups) increase electrophilicity at the carboxylate, enabling regioselective modifications .

- Case study : Comparative kinetic studies with morpholine derivatives lacking the tert-butyl group show 30–50% slower reaction rates due to reduced steric protection .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer : Address discrepancies via:

- Structural analogs : Compare activity of tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate (CAS 1787250-39-8) to isolate the impact of substituent positioning .

- Dose-response curves : Use nonlinear regression models to identify EC variability caused by solubility differences in assay media (e.g., DMSO vs. PBS) .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for enzymes like phosphodiesterases or kinases .

Q. Q5. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding poses with catalytic sites (e.g., serine hydrolases) .

- MD simulations : Analyze conformational stability of the morpholine ring in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .

- QSAR models : Corrogate substituent electronegativity (Hammett σ values) with inhibitory potency (IC) for lead optimization .

Data-Driven Challenges

Q. Q6. How should researchers handle conflicting crystallographic data for this compound polymorphs?

Methodological Answer :

- Multi-temperature refinement : SHELXL-2018 refines disordered tert-butyl groups using ISOR and DELU constraints .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to distinguish between packing motifs in Form I vs. Form II crystals .

- Synchrotron data : High-resolution (<1.0 Å) datasets resolve ambiguities in thermal motion parameters .

Q. Q7. What are the limitations of current synthetic routes for chiral this compound derivatives?

Methodological Answer :

- Enantiomeric excess (ee) : Asymmetric catalysis (e.g., Jacobsen epoxidation) achieves ~80% ee, but tert-butyl steric effects reduce catalyst turnover .

- Resolution methods : Chiral HPLC (Chiralpak AD-H column) separates diastereomers but requires costly chiral stationary phases .

- Alternative approaches : Enzymatic desymmetrization using lipases (e.g., CAL-B) improves ee to >95% under mild conditions .

Emerging Research Directions

Q. Q8. How can this compound be integrated into fragment-based drug discovery (FBDD)?

Methodological Answer :

- Fragment libraries : Screen at high concentrations (1–10 mM) using SPR or NMR to detect weak binding (K ~1–10 mM) .

- Click chemistry : Functionalize the morpholine nitrogen with azide groups for Huisgen cycloaddition with alkyne-bearing fragments .

- Thermal shift assays : Monitor ΔT (~2–5°C) in target proteins to prioritize fragments for optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro